4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-6-10(14-15)11(16)13-9-4-2-8(3-5-9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQFRRTLBLUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Esters with Methylhydrazine
A validated method involves reacting β-keto esters 2a–c (derived from Meldrum’s acid and piperidine acids) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form β-enamino diketones 3a–c , followed by methylhydrazine cyclization:
Typical Conditions :
Ultrasonic-Assisted Synthesis
Ultrasonication (40 kHz) reduces cyclization time from 5 h to 2 h while improving yields to 89%. The method enhances mass transfer and minimizes thermal degradation.
Amide Coupling Methodologies
HBTU-Mediated Coupling
-
Dissolve 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and 4-aminobenzoic acid (1.1 eq) in anhydrous DMF.
-
Add HBTU (1.2 eq) and triethylamine (3.0 eq).
-
Stir at 25°C for 12 h.
-
Purify by precipitation (HCl/NaHCO₃) and recrystallization (EtOH/H₂O).
Results :
| Coupling Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|
| HBTU | 87 | 98.5 |
| EDCl/HOBt | 72 | 96.2 |
| DCC | 65 | 94.8 |
Mixed Anhydride Method
Using isobutyl chloroformate in THF at −15°C achieves 74% yield but requires strict anhydrous conditions.
One-Pot Tandem Synthesis
A convergent approach eliminates intermediate isolation:
-
Generate acid chloride from pyrazole-3-carboxylic acid (SOCl₂, reflux).
-
Add 4-aminobenzoic acid and DMAP in THF at 0°C.
-
Warm to 25°C, stir 4 h.
Advantages :
Critical Analysis of Side Reactions
N-Methyl Migration
Under basic conditions, the 1-methyl group may migrate to the pyrazole 5-position. Mitigation strategies:
Ester Hydrolysis Competing Pathways
Ethyl ester intermediates hydrolyze preferentially at the pyrazole carbonyl unless LiOH/dioxane conditions are used:
\text{Ester} \xrightarrow{\text{LiOH/dioxane}} \text{Acid (98%)} \quad \text{vs.} \quad \xrightarrow{\text{NaOH/MeOH}} \text{Acid (73%) + Decarboxylated byproduct}
Spectroscopic Characterization Data
¹H NMR (DMSO-d₆) :
-
δ 8.21 (s, 1H, pyrazole H-4)
-
δ 7.89 (d, J = 8.6 Hz, 2H, benzoic acid H-2,6)
-
δ 6.78 (d, J = 8.6 Hz, 2H, benzoic acid H-3,5)
-
δ 3.92 (s, 3H, N-CH₃)
IR (KBr) :
-
1695 cm⁻¹ (C=O, amide)
-
1650 cm⁻¹ (C=O, carboxylic acid)
-
1540 cm⁻¹ (N-H bend)
Industrial-Scale Considerations
Cost Analysis :
| Method | Cost ($/kg) | PMI (kg/kg) |
|---|---|---|
| HBTU coupling | 420 | 18 |
| Tandem synthesis | 380 | 12 |
| Ultrasonic cyclization | 355 | 9 |
PMI: Process Mass Intensity
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is in the field of oncology. Recent studies have demonstrated its potential as an anticancer agent:
- Case Study 1 : A study published in the Journal of Research in Pharmacy explored the anticancer activity of derivatives similar to this compound against various cancer cell lines. The compound exhibited significant inhibition rates against leukemia (MOLT-4) and CNS cancer (SF-295), indicating its potential as a therapeutic candidate for these malignancies .
In Vivo Studies
In vivo studies have been conducted to assess the efficacy and safety profile of this compound. These studies typically involve:
- Animal Models : Testing on murine models to evaluate tumor growth inhibition.
- Dosage Optimization : Determining effective dosages that maximize anticancer effects while minimizing toxicity.
Data Table: Anticancer Activity Overview
| Compound | Cancer Cell Line | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound | MOLT-4 (Leukemia) | 84.19% | |
| This compound | SF-295 (CNS Cancer) | 72.11% |
Anti-inflammatory Properties
There is emerging evidence suggesting that derivatives of this compound may also possess anti-inflammatory properties. This could open avenues for developing treatments for inflammatory diseases, leveraging its structural motifs that interact with inflammatory pathways.
Drug Development
The compound's unique structure makes it a candidate for further modification and optimization. Researchers are exploring analogs that could enhance its pharmacological profile, potentially leading to new drugs targeting various diseases beyond cancer.
Mechanism of Action
The mechanism of action of 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with active sites of enzymes, while the benzoic acid moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The carbonyl group can also participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Differences
Bioactivity Profiles
- Antioxidant and Anti-inflammatory Activity : Derivatives like 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde (4b) () showed significant scavenging of free radicals (IC₅₀ ~12 µM in DPPH assay) and reduced carrageenan-induced paw edema by 68% (vs. 72% for diclofenac). The nitro group at the phenyl ring enhances electron-withdrawing effects, stabilizing radical intermediates .
- Antimicrobial Activity : Compounds such as 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives () demonstrated potent activity against Acinetobacter baumannii (MIC ≤2 µg/mL). The formyl group likely improves membrane permeability .
- Metabolic Applications: In , 4-[(3-[(1-methylethyl)oxy]-5-[(1-methyl-1H-pyrazol-3-yl)amino]carbonyl]phenyl)oxy]benzoic acid was synthesized as a glucokinase activator, highlighting the role of pyrazole-carboxamide linkages in targeting metabolic enzymes .
Structure-Activity Relationships (SAR)
- Linker Flexibility : The carbamoyl (-NH-C=O) linker in the target compound may enhance hydrogen-bonding interactions compared to ether (-O-) or methylene (-CH₂-) linkers in analogues (e.g., and ). This could improve target binding affinity in enzyme inhibition .
Biological Activity
4-{[(1-Methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid, a compound featuring a pyrazole moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes existing research findings, case studies, and molecular data to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H12N4O2
- Molecular Weight : 232.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets, primarily through the modulation of signaling pathways involved in cell proliferation and apoptosis. Pyrazole derivatives are known for their role as inhibitors of various kinases and enzymes that are crucial in cancer progression.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures can inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives induced morphological changes and enhanced caspase-3 activity in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM .
Table 1: Summary of Antitumor Effects
| Compound | Cell Line | Concentration (μM) | Effect on Caspase-3 Activity |
|---|---|---|---|
| This compound | MDA-MB-231 | 1.0 | Increased (1.33–1.57 times) |
| Other Pyrazole Derivatives | Various | 20.0 | Microtubule destabilization |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). These effects are crucial for conditions characterized by chronic inflammation, including certain cancer types and autoimmune diseases .
Case Studies
A notable case study involved the evaluation of several pyrazole derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, where the compound demonstrated enhanced efficacy when used in combination with standard chemotherapeutics like doxorubicin .
Table 2: Case Study Results
| Study | Compound Tested | Cell Line | Observed Effect |
|---|---|---|---|
| Synergistic Effects Study | This compound + Doxorubicin | MCF-7 & MDA-MB-231 | Enhanced cytotoxicity |
Molecular Modeling Studies
Molecular docking studies have been employed to elucidate the binding affinity of this compound with target proteins involved in cancer signaling pathways. The docking results suggest strong interactions with key residues in the active sites of these proteins, indicating a promising therapeutic profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
